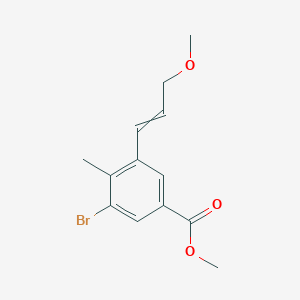
Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom, a methoxyprop-1-enyl group, and a methyl group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate typically involves the following steps:
Methoxyprop-1-enyl Group Introduction: The methoxyprop-1-enyl group can be introduced via a Heck reaction, where an alkene (such as 3-methoxyprop-1-ene) is coupled with the brominated benzoate in the presence of a palladium catalyst and a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxyprop-1-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydrogen-substituted benzoate
Substitution: Amino, thio, or alkoxy-substituted benzoate derivatives
Applications De Recherche Scientifique
Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyprop-1-enyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-bromo-4-methylbenzoate
- Methyl 3-methoxyprop-1-enyl-4-methylbenzoate
- Methyl 3-bromo-5-methylbenzoate
Uniqueness
Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate is unique due to the presence of both a bromine atom and a methoxyprop-1-enyl group on the benzoate ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H15BrO3 |
|---|---|
Poids moléculaire |
299.16 g/mol |
Nom IUPAC |
methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate |
InChI |
InChI=1S/C13H15BrO3/c1-9-10(5-4-6-16-2)7-11(8-12(9)14)13(15)17-3/h4-5,7-8H,6H2,1-3H3 |
Clé InChI |
BWAYIDWRMAEPAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)C(=O)OC)C=CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


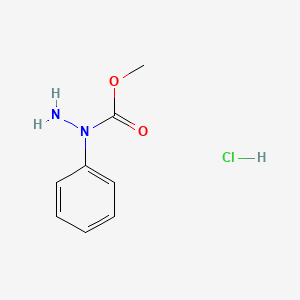
![2-Pyridin-2-ylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B13869527.png)
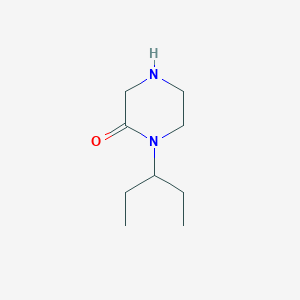
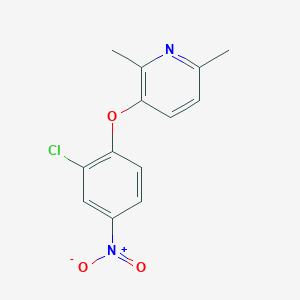

![N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B13869541.png)
![4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B13869549.png)

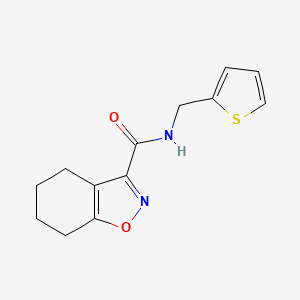
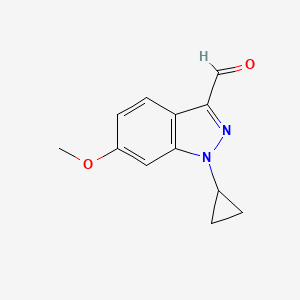
![4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol](/img/structure/B13869582.png)



